sec-Butyl isothiocyanate
Overview
Description
Sec-butyl isothiocyanate is a compound that can be associated with the sec-butyl group, which is a part of the structure of sec-butyl alcohol. Although the provided papers do not directly discuss sec-butyl isothiocyanate, they provide insights into the behavior of sec-butyl alcohol and related cations, which can be relevant for understanding the properties and reactions of sec-butyl isothiocyanate.
Synthesis Analysis
The synthesis of sec-butyl isothiocyanate is not explicitly detailed in the provided papers. However, the synthesis of related sec-butyl compounds typically involves the reaction of sec-butyl alcohol with other chemicals. The stochastic search for isomers of the sec-butyl cation suggests that the sec-butyl group can form various structures, which may be relevant in the synthesis of sec-butyl isothiocyanate by influencing the stability and reactivity of intermediates.
Molecular Structure Analysis
The molecular structure of sec-butyl isothiocyanate would consist of a sec-butyl group attached to an isothiocyanate group. The paper on the sec-butyl cation indicates that the sec-butyl group can adopt different structures with varying stability. This information could be extrapolated to sec-butyl isothiocyanate, suggesting that the molecule could exhibit structural isomerism and that its properties could be influenced by the specific arrangement of atoms within the molecule.
Chemical Reactions Analysis
While the papers do not discuss the chemical reactions of sec-butyl isothiocyanate specifically, the study of sec-butyl alcohol and isobutyl alcohol/water mixtures provides insights into the interactions of sec-butyl groups with water. These interactions are primarily through hydrogen bonding, which could be a factor in the reactivity of sec-butyl isothiocyanate in the presence of water or other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sec-butyl isothiocyanate can be inferred from the behavior of related sec-butyl compounds. The paper on sec-butyl alcohol and isobutyl alcohol/water mixtures suggests that the sec-butyl group can engage in hydrogen bonding, which could affect the solubility, boiling point, and other physical properties of sec-butyl isothiocyanate. The study also indicates that the addition of water does not disrupt the structure of the alcohol, which could imply that sec-butyl isothiocyanate may also exhibit stability in aqueous environments.
Scientific Research Applications
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Synthesis of Heterocycles and Thioureas
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Isothiocyanates have shown antimicrobial activity against human infections .
- Method : The antimicrobial properties of isothiocyanates are derived from their bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
- Results : Although the antimicrobial activity of ITCs against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens .
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Flavoring Agents
- Field : Food Science
- Application : Isothiocyanates, including sec-Butyl isothiocyanate, are used as flavoring agents .
- Method : These compounds are added to food products to enhance their flavor. The specific methods of application can vary depending on the food product and the desired flavor profile .
- Results : The use of isothiocyanates as flavoring agents can enhance the sensory experience of food products. Sec-Butyl isothiocyanate, in particular, has a green type odor .
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Synthesis of Isothiocyanates
- Field : Organic Chemistry
- Application : Isothiocyanates are synthesized from amines and phenyl isothiocyanate via replacement reaction .
- Method : This reaction was carried out under the protection of nitrogen and mild condition. In addition, the yields of some products could be more than 90% .
- Results : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .
Safety And Hazards
Future Directions
While isothiocyanates (ITCs) have been found to exhibit antimicrobial properties against human pathogens, the majority of the studies did not show comparable results and thus it is very difficult to compare the antimicrobial activity of the different ITCs . Therefore, a standard method should be used and further studies are needed .
properties
IUPAC Name |
2-isothiocyanatobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJIDJGIQOYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863392 | |
Record name | 1-Methylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sharp green slightly irritating aroma | |
Record name | 2-Butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 2-Butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.938-0.946 | |
Record name | 2-Butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
sec-Butyl isothiocyanate | |
CAS RN |
4426-79-3 | |
Record name | sec-Butyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.